molecular formula C3H4BrN3 B152552 3-Bromo-1-methyl-1H-1,2,4-triazole CAS No. 56616-91-2

3-Bromo-1-methyl-1H-1,2,4-triazole

Cat. No. B152552
CAS RN: 56616-91-2
M. Wt: 161.99 g/mol
InChI Key: KWGLUDZPAMFWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1H-1,2,4-triazole, also known as BMT, is a heterocyclic organic compound that has been studied for its numerous applications in the fields of organic synthesis, biochemistry, and pharmacology. BMT has been used as a reagent for the synthesis of several important compounds, including pharmaceuticals, pesticides, and food additives. It has also been studied for its potential use as an antifungal agent. BMT is a versatile compound that can be used in a variety of applications due to its unique properties.

Scientific Research Applications

  • Chemical Reactivity and Stability Studies : Research by Barlin (1967) explored the kinetics of reactions involving various bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles, highlighting the reactivity of compounds like 5-bromo-1-methyltetrazole and 5-bromo-1-methyl-1,2,4-triazole. This study provides insights into the electron-releasing and electron-attracting properties of nitrogen atoms in these compounds, contributing to our understanding of their stability and reactivity under different conditions (Barlin, 1967).

  • Antimicrobial Applications : Kaplancikli et al. (2008) synthesized new 1,2,4-triazole derivatives with potential antimicrobial applications. Their study demonstrates the significant activity of these compounds against various bacterial strains and fungi, indicating the usefulness of triazole derivatives in developing new antimicrobial agents (Kaplancikli et al., 2008).

  • Structural and Spectroscopic Analysis : Claramunt et al. (2001) conducted an extensive study on the molecular structures of halogenotriazoles, including 3-bromo-1H-1,2,4-triazole, using X-ray and NMR experiments. This research is crucial for understanding the structural characteristics of these compounds in both solid state and solution, which is important for their application in various chemical processes (Claramunt et al., 2001).

  • Antileishmanial Activity : A study by Süleymanoğlu et al. (2017) on 4-amino-1,2,4-triazole derivatives, including their synthesis and theoretical calculations, revealed significant antileishmanial activity. This suggests potential applications in treating Leishmaniasis, a parasitic disease (Süleymanoğlu et al., 2017).

  • Synthesis of New Derivatives : Research efforts have also been directed towards the synthesis of new derivatives of 1,2,4-triazoles, exploring their potential in various applications. For instance, Kaldrikyan et al. (2016) synthesized new 3-sulfanyl-1,2,4-triazoles, demonstrating the versatility of 1,2,4-triazole derivatives in synthesizing novel compounds (Kaldrikyan et al., 2016).

  • Pharmacological Properties : Desabattina et al. (2014) explored the antimicrobial properties of 1,2,4-triazole derivatives, finding that halogen-substituted compounds, in particular, exhibited enhanced antimicrobial effects. This study underscores the potential of triazole derivatives in pharmaceutical applications (Desabattina et al., 2014).

Safety and Hazards

3-Bromo-1-methyl-1H-1,2,4-triazole is classified under GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

3-Bromo-1-methyl-1H-1,2,4-triazole is a useful intermediate used in the preparation of substituted triazoles . It is also used as a ligand for transition metals to create coordination complexes and has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters . These properties suggest potential future applications in the synthesis of complex organic molecules.

properties

IUPAC Name

3-bromo-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-7-2-5-3(4)6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGLUDZPAMFWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205186
Record name 1H-1,2,4-Triazole, 3-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56616-91-2
Record name 1H-1,2,4-Triazole, 3-bromo-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-methyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-methyl-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-methyl-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-Bromo-1-methyl-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-methyl-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-methyl-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.